molecular formula C16H17FN2O2S B413424 (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE

Cat. No.: B413424
M. Wt: 320.4g/mol
InChI Key: XYUGZZVMKOSRGA-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, a piperidine moiety, and a fluorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 4-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5E)-5-[(4-FLUOROPHENYL)METHYLIDENE]-3-[(PIPERIDIN-1-YL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE exhibits unique properties due to the presence of the piperidine moiety. This structural feature enhances its binding affinity to certain molecular targets and may improve its pharmacokinetic properties .

Properties

Molecular Formula

C16H17FN2O2S

Molecular Weight

320.4g/mol

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H17FN2O2S/c17-13-6-4-12(5-7-13)10-14-15(20)19(16(21)22-14)11-18-8-2-1-3-9-18/h4-7,10H,1-3,8-9,11H2/b14-10+

InChI Key

XYUGZZVMKOSRGA-GXDHUFHOSA-N

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=O

SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

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